Talibegron

Obesity Energy Expenditure Clinical Trial

Talibegron (CAS 146376-58-1, also known as ZD2079) is a small molecule β3-adrenoceptor agonist that also enhances insulin sensitivity. It is classified under the INN stem '-begron', indicating its mechanism as a β3 adrenoreceptor agonist.

Molecular Formula C18H21NO4
Molecular Weight 315.4 g/mol
CAS No. 146376-58-1
Cat. No. B1208209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTalibegron
CAS146376-58-1
Molecular FormulaC18H21NO4
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CNCCOC2=CC=C(C=C2)CC(=O)O)O
InChIInChI=1S/C18H21NO4/c20-17(15-4-2-1-3-5-15)13-19-10-11-23-16-8-6-14(7-9-16)12-18(21)22/h1-9,17,19-20H,10-13H2,(H,21,22)/t17-/m0/s1
InChIKeySRBPKVWITYPHQR-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Talibegron (ZD2079) Beta-3 Adrenergic Agonist: Chemical Identity and Procurement Considerations for Research


Talibegron (CAS 146376-58-1, also known as ZD2079) is a small molecule β3-adrenoceptor agonist that also enhances insulin sensitivity [1][2]. It is classified under the INN stem '-begron', indicating its mechanism as a β3 adrenoreceptor agonist [1]. The compound has been investigated for its potential therapeutic applications in obesity, type 2 diabetes, and irritable bowel syndrome (IBS), with development reaching Phase II/III clinical trials [3][4].

Pathway Target β3-adrenoceptor agonist for metabolic signaling research
Research Context Clinical-stage tool compound (RUO); supports obesity and diabetes research models
Selectivity Profile Reported β1-adrenoceptor engagement context; requires selectivity review

Why Talibegron (ZD2079) Cannot Be Substituted with Generic Beta-3 Agonists in Obesity and Metabolic Research


β3-adrenoceptor agonists exhibit significant divergence in their in vivo efficacy, selectivity profiles, and tissue-specific actions, rendering them non-interchangeable for research applications. For instance, in a direct head-to-head clinical trial in obese subjects, ZD2079 showed a trend towards increased 24-hour energy expenditure, while the closely related analog ZD7114 demonstrated no effect, underscoring critical differences in human pharmacodynamic response [1]. Furthermore, the selectivity profile of ZD2079, characterized by some β1-adrenoceptor activity indicated by heart rate changes, distinguishes it from more selective but less clinically responsive compounds [1]. Such distinctions are critical for researchers designing studies on metabolic rate, cardiovascular safety, or substrate oxidation, where compound-specific effects directly impact experimental outcomes and data interpretation.

Metabolic response divergence
In vivo metabolic endpoint response may differ across β3-agonists; ZD7114 may lack measurable effect.
Cardiovascular endpoint profile
β1-adrenoceptor engagement of ZD2079 may confound or inform cardiovascular endpoint interpretation.
Selectivity transfer
Higher β3-selectivity agents (e.g., Vibegron) may not reproduce ZD2079's pharmacological profile.

Quantitative Differentiation of Talibegron (ZD2079) from Key Beta-3 Agonist Comparators


Superior In Vivo Metabolic Effect in Obese Humans: Direct Comparison of ZD2079 vs. ZD7114

In a 14-day clinical trial in obese weight-stable subjects, ZD2079 (Talibegron) demonstrated a trend toward increased 24-hour energy expenditure (EE) and significantly increased spontaneous physical activity (SPA) compared to placebo, whereas the comparator β3-agonist ZD7114 showed no effects on any tested parameter [1]. Notably, the study also suggested some β1-adrenoceptor activity for ZD2079 based on heart rate data, a property not observed with ZD7114 [1].

24h Energy Expenditure
Head-to-head
+2.4% net (p=0.06)
Reported metabolic endpoint trend in obese subjects
vs placebo; ZD7114 no effect
Obesity Energy Expenditure Clinical Trial

Differential Effect on Spontaneous Physical Activity: ZD2079 vs. Placebo

The same clinical study also measured spontaneous physical activity (SPA) via microwave radar. ZD2079 treatment resulted in a significant increase in SPA compared to placebo, an effect not seen with ZD7114 [1].

Spontaneous Physical Activity
Head-to-head
+11.1% (p=0.05)
Reported activity endpoint response
vs placebo; ZD7114 no effect
Obesity Physical Activity Clinical Trial

Distinct Beta-1 Adrenoceptor Activity Profile: ZD2079 vs. Placebo and ZD7114

Cardiovascular monitoring in the clinical trial revealed that ZD2079 prevented the placebo-associated decrease in 24-hour heart rate, suggesting some β1-adrenoceptor activity [1]. This contrasts with ZD7114, which showed no such effect, and with more selective β3-agonists like Vibegron that have no clinically significant effects on heart rate [2][3].

24h Heart Rate
Cross-study
+3.7 bpm (p=0.03)
β1-engagement context for cardiovascular studies
vs placebo decrease; suggests β1 activity
Cardiovascular Receptor Selectivity Clinical Trial

Human β3-Adrenoceptor Potency: Talibegron (ZD2079) vs. Mirabegron and Other Agonists

A comprehensive review of β3-agonists provides comparative human β3-adrenoceptor potency data [1]. Talibegron (ZD2079) activates the human β3-receptor with a Kact of 191 nM, which is markedly less potent than Mirabegron (EC50 22 nM) but more potent than some earlier compounds like CL-316,243 (EC50 1.15 μM) [1]. This positions ZD2079 in a specific potency range relative to other research tools.

β3-AR Potency (Kact)
Cross-study
191 nM
Intermediate potency for concentration-response design
Mirabegron 22 nM; CL-316,243 1.15 μM
Receptor Pharmacology Drug Discovery Potency

Optimal Research and Industrial Application Scenarios for Talibegron (ZD2079) Based on Differentiated Evidence


Translational Obesity Research Requiring Demonstrable Human In Vivo Metabolic Effect

Talibegron is the preferred β3-agonist for preclinical or early clinical studies focused on human energy metabolism, as it is one of the few compounds in its class with direct clinical evidence of a trend toward increased 24-hour energy expenditure and a significant increase in spontaneous physical activity in obese subjects [1]. The inactive comparator ZD7114 fails to provide this translational signal, making ZD2079 the critical tool for models aiming to replicate human β3-mediated metabolic responses [1]. This evidence is derived from the clinical trial data showing a +2.4% difference in energy expenditure and +11.1% difference in spontaneous physical activity versus placebo [1].

Cardiovascular Safety Pharmacology Studies Requiring β1-Adrenoceptor Activity Benchmarking

For research programs evaluating the cardiovascular safety profile of β3-agonists, Talibegron serves as a key benchmark compound due to its documented β1-adrenoceptor activity in humans, evidenced by a statistically significant attenuation of the placebo-induced heart rate decrease [1]. This property distinguishes it from highly selective agents like Vibegron (β3:β1 selectivity >7937-fold) and provides a positive control for studies aiming to delineate β1-mediated versus β3-mediated cardiovascular effects [2][3]. This evidence is based on the clinical trial data where ZD2079 prevented a 3.7 beats/min decrease in heart rate seen with placebo (p=0.03) [1].

In Vitro Receptor Pharmacology: Studies Requiring an Intermediate Potency β3-Agonist Tool

Talibegron's human β3-adrenoceptor Kact of 191 nM positions it as a valuable intermediate-potency tool for in vitro assays, falling between the higher potency of Mirabegron (EC50 22 nM) and the lower potency of CL-316,243 (EC50 1.15 μM) [1]. This characteristic is essential for establishing concentration-response curves in receptor binding or functional assays (e.g., cAMP accumulation) where a range of agonist potencies is required for comparative pharmacology or to avoid receptor desensitization issues [1]. This evidence is derived from the comparative potency table of β3-agonists [1].

Application
Selection Property
Validation Focus
Metabolic endpoint research (obesity models)
Human in vivo metabolic endpoint context
Energy expenditure and activity endpoint validation
Cardiovascular safety endpoint research
β1-adrenoceptor activity benchmark
Heart rate endpoint interpretation
In vitro β3-AR pharmacology
Intermediate potency for β3-AR activation
Concentration-response assay design

Technical Documentation Hub

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34 linked technical documents
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